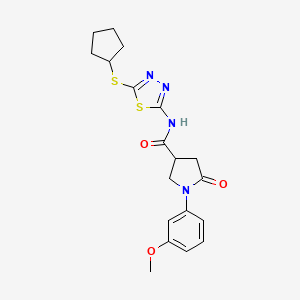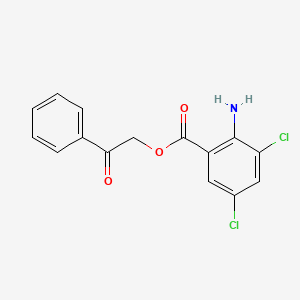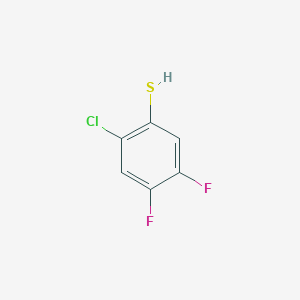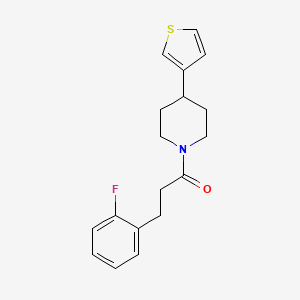
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically begins with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate dithiocarbazate precursors under acidic conditions.
The pyrrolidine ring is then introduced via a reaction involving an appropriate aldehyde or ketone with an amine, forming a Schiff base that undergoes cyclization.
The methoxyphenyl group is incorporated through electrophilic aromatic substitution, often using methoxybenzene as a starting material.
Coupling these intermediates under controlled conditions results in the formation of the target compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for higher yields and purity. This involves precise control of reaction parameters such as temperature, pressure, and solvent choice.
The use of continuous flow reactors and automated systems enhances efficiency and scalability. Quality control measures ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can modify the thiadiazole or pyrrolidine rings.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl ring, where substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, potassium permanganate.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Substituents: halogens, alkyl or acyl groups, introduced via halogenation or acylation reactions.
Major Products
Oxidation can lead to sulfoxides or sulfones.
Reduction yields alcohols or amines.
Substitution results in varied functionalized aromatic compounds.
科学的研究の応用
Chemistry
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block in the synthesis of complex organic molecules.
Its reactivity makes it useful in the development of new synthetic methodologies.
Biology
The compound exhibits biological activity, making it a candidate for drug development. It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Its ability to interact with biological macromolecules like proteins and nucleic acids is of particular interest.
Medicine
Research into its pharmacological properties suggests potential therapeutic applications. Investigations are ongoing into its efficacy as a treatment for various diseases, including infections and cancers.
Industry
The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
Its incorporation into polymers or composite materials enhances their performance characteristics.
作用機序
Molecular Targets
The compound acts on specific molecular targets, including enzymes and receptors, by binding to their active sites or modulating their activity.
It can inhibit or activate biological pathways, depending on its interaction with these targets.
Pathways Involved
Mechanistic studies reveal that it interferes with key metabolic or signaling pathways. This may include disruption of microbial cell wall synthesis, inhibition of protein synthesis, or induction of apoptosis in cancer cells.
Detailed pathway analysis helps in understanding its therapeutic potential and side effects.
類似化合物との比較
Similar Compounds
Structural analogs of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine-based compounds, and methoxyphenyl-containing molecules.
Each analog differs in specific functional groups or structural motifs, affecting their chemical behavior and applications.
Uniqueness
The combination of the thiadiazole, pyrrolidine, and methoxyphenyl groups in a single molecule imparts unique reactivity and biological activity.
This distinct structure allows for versatile applications, distinguishing it from other compounds with similar individual components.
This compound stands out in the realm of synthetic organic chemistry and pharmaceutical research, offering diverse possibilities for scientific exploration and technological innovation.
特性
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXSJQMJFKWHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2895285.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)
![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)


![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2895293.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)


![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)
![N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2895307.png)
